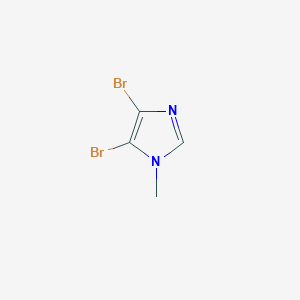

4,5-Dibromo-1-methyl-1H-imidazole

Description

Overview of Imidazole (B134444) Heterocycles in Scientific Inquiry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. prepchem.compharmaffiliates.com First synthesized in 1858 by Heinrich Debus, this planar ring system is a fundamental building block in both biological systems and synthetic chemistry. acs.org It is a constituent of the essential amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes. acs.org Furthermore, the imidazole core is found in purines, a class of molecules essential for genetic information storage and cellular energy transfer. researchgate.net

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, confer upon it a wide range of chemical reactivity. pharmaffiliates.com This has made imidazole and its derivatives privileged structures in medicinal chemistry, with applications as antifungal, antiprotozoal, and antihypertensive agents. acs.orgresearchgate.netguidechem.com Their ability to act as ligands for various metal cations also makes them important in coordination chemistry and biocatalysis. thieme-connect.com

Significance of Halogenation in Imidazole Chemistry

Halogenation is a powerful tool in organic synthesis, and the introduction of halogen atoms onto the imidazole ring significantly broadens its synthetic utility. Halogenated imidazoles serve as versatile intermediates, where the halogen atoms can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com This functionalization is crucial for building molecular complexity and for the synthesis of targeted therapeutic agents. sigmaaldrich.com

The incorporation of halogens can also modulate the biological activity of imidazole-containing molecules. Bromine atoms, for instance, can enhance the lipophilicity of a compound, potentially improving its membrane permeability and pharmacokinetic profile. Moreover, the position and number of halogen substituents can fine-tune the electronic properties of the imidazole ring, influencing its binding affinity to biological targets. psu.edu Various methods for the halogenation of imidazoles have been developed, utilizing reagents such as N-bromosuccinimide (NBS) or elemental bromine, often under controlled conditions to achieve the desired regioselectivity. psu.edursc.org

Unique Structural Features and Reactivity of 4,5-Dibromo-1-methyl-1H-imidazole

This compound is a solid compound at room temperature with a melting point in the range of 78-82 °C. sigmaaldrich.com Its structure is characterized by a five-membered imidazole ring with bromine atoms attached to the C4 and C5 carbon atoms and a methyl group on the N1 nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄Br₂N₂ sigmaaldrich.com |

| Molecular Weight | 239.90 g/mol sigmaaldrich.com |

| CAS Number | 1003-50-5 sigmaaldrich.com |

| Melting Point | 78-82 °C sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

The two bromine atoms are powerful electron-withdrawing groups, which significantly influences the electron density distribution within the imidazole ring. This electronic modification makes the remaining C-H proton at the C2 position more acidic and susceptible to deprotonation. The bromine atoms themselves serve as excellent leaving groups in nucleophilic substitution reactions and as reactive handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.net This reactivity profile makes this compound a valuable building block for the synthesis of more complex, polysubstituted imidazole derivatives.

The synthesis of this compound involves the regioselective bromination of 1-methylimidazole (B24206). The directing effect of the N1-methyl group influences the positions of electrophilic attack. In the case of bromination, the C4 and C5 positions are generally the most reactive sites for substitution. The reaction typically proceeds by treating 1-methylimidazole with a suitable brominating agent, such as two equivalents of bromine or N-bromosuccinimide, in an appropriate solvent.

Achieving complete regioselectivity can be challenging, as the reaction can sometimes yield a mixture of mono-, di-, and tri-brominated products depending on the reaction conditions. rsc.org However, careful control of stoichiometry and reaction parameters allows for the preferential formation of the 4,5-dibromo derivative. The development of regioselective synthetic methods is crucial as it provides access to specific isomers that are essential for targeted applications, avoiding the need for difficult purification steps.

The methyl group at the N1 position has a profound impact on the chemical properties and reactivity of the imidazole ring. Firstly, it prevents deprotonation at this nitrogen, thereby directing any electrophilic substitution to the carbon atoms of the ring. Secondly, the methyl group is an electron-donating group, which slightly increases the electron density of the imidazole ring, although this effect is counteracted by the strong electron-withdrawing nature of the two bromine atoms.

Furthermore, the N1-methylation blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor, which can affect the compound's solubility and intermolecular interactions. From a synthetic standpoint, the presence of the methyl group is significant because it allows for selective functionalization at other positions of the ring without the complication of N-H reactivity. Methodologies for the N-methylation of imidazoles are well-established and can be achieved using various methylating agents.

Historical Context and Evolution of Research on Halogenated Imidazoles

The study of imidazoles dates back to the mid-19th century with the first synthesis of the parent compound. acs.org The exploration of halogenated imidazoles followed as chemists sought to modify the imidazole core to create new compounds with diverse properties. Early methods for halogenation were often non-selective, leading to mixtures of products. rsc.org

Over time, with the advancement of synthetic methodologies, more controlled and regioselective halogenation techniques have been developed. The advent of modern analytical techniques has also been instrumental in the characterization of these halogenated derivatives. Initially, interest in halogenated imidazoles was primarily for their potential as pharmaceutical raw materials. rsc.org In recent decades, the focus has expanded significantly with the rise of transition metal-catalyzed cross-coupling reactions. This has transformed halogenated imidazoles from simple derivatives into highly valuable and versatile building blocks for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

Current Research Landscape and Future Directions for this compound

Currently, this compound and related halogenated imidazoles are key players in the field of synthetic organic chemistry. Their utility as precursors for highly functionalized imidazoles is widely recognized. For instance, similar bromo-imidazole scaffolds are used in the synthesis of kinase inhibitors for cancer therapy and other bioactive molecules. sigmaaldrich.com The ability to perform selective cross-coupling reactions at the C4 and C5 positions allows for the creation of diverse chemical libraries for drug discovery and the development of structure-activity relationships.

Future research will likely focus on several key areas. The development of even more efficient and sustainable methods for the synthesis of this compound will continue to be a priority. There is also great potential in exploring its reactivity in novel chemical transformations beyond the standard cross-coupling reactions. Furthermore, the incorporation of this building block into new classes of functional materials, such as organic light-emitting diodes (OLEDs) and ionic liquids, is a promising avenue of investigation. As our understanding of the structure-property relationships of imidazole derivatives deepens, the strategic use of this compound is set to unlock new possibilities in both materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCQTKCCPQLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378409 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-50-5 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dibromo 1 Methyl 1h Imidazole

Direct Bromination of 1-Methylimidazole (B24206) Precursors

The direct introduction of bromine atoms onto the 1-methylimidazole ring is a primary method for the synthesis of 4,5-Dibromo-1-methyl-1H-imidazole. This approach, however, is often complicated by the high reactivity of the imidazole (B134444) ring, which can lead to the formation of multiple brominated isomers and polybrominated byproducts.

Brominating Reagents and Reaction Conditions

A common method for the bromination of 1-methylimidazole involves the use of elemental bromine in a suitable solvent. For instance, the reaction of N-methylimidazole with bromine in acetic acid in the presence of sodium acetate leads to the formation of 2,4,5-tribromo-1-methyl-1H-imidazole chemicalbook.com. This reaction is typically carried out at room temperature.

N-Bromosuccinimide (NBS) is another widely used brominating agent for electron-rich aromatic and heterocyclic compounds missouri.edu. The choice of solvent can significantly influence the selectivity of the reaction. For example, using dimethylformamide (DMF) as a solvent with NBS has been shown to afford high para-selectivity in the bromination of some aromatic compounds missouri.edu. While specific conditions for the selective 4,5-dibromination of 1-methylimidazole using NBS are not extensively detailed in the provided search results, it is a common reagent for such transformations.

A milder and more selective monobromination of N-methylimidazole has been achieved using 2,4,4,6-tetrabromocyclohexa-2,5-dienone . This reagent allows for controlled bromination and can potentially be adapted for dibromination by adjusting the stoichiometry.

| Brominating Reagent | Precursor | Solvent | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | 1-Methylimidazole | Acetic Acid | Room temperature, 2.5 h | 2,4,5-Tribromo-1-methyl-1H-imidazole | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Dimethylformamide (DMF) | - | High para-selectivity | missouri.edu |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | N-Methylimidazole | - | - | Monobrominated products |

Selectivity and Regiocontrol in Bromination Reactions

The imidazole ring has three carbon positions susceptible to electrophilic substitution (C2, C4, and C5). The direct bromination of 1-methylimidazole with molecular bromine typically results in the formation of the thermodynamically stable 2,4,5-tribromo-1-methyl-1H-imidazole, indicating low regioselectivity chemicalbook.com.

Achieving selective bromination at the C4 and C5 positions while leaving the C2 position unsubstituted is a significant challenge. The use of milder brominating agents and careful control of reaction conditions are crucial for directing the substitution. The choice of solvent can play a role in regiocontrol. For instance, in the bromination of certain aromatic compounds with NBS, DMF as a solvent has been observed to favor para-substitution, which in the case of imidazole could potentially be leveraged to influence the substitution pattern missouri.edu. However, detailed studies on the regioselective synthesis of this compound through direct bromination are not extensively covered in the provided results.

Minimizing Formation of Polybrominated Byproducts

A major hurdle in the direct bromination of 1-methylimidazole is the formation of the highly brominated byproduct, 2,4,5-tribromo-1-methyl-1H-imidazole chemicalbook.com. The synthesis of this compound often involves a two-step process: initial exhaustive bromination to the tribromo derivative, followed by a selective reductive debromination.

One documented method to circumvent the formation of polybrominated species during the primary reaction is to employ a less reactive brominating agent like 2,4,4,6-tetrabromocyclohexa-2,5-dienone, which allows for controlled monobromination . By carefully controlling the stoichiometry of this reagent, it might be possible to achieve dibromination at the 4 and 5 positions with reduced formation of the tribromo byproduct.

Synthesis from Other Imidazole Derivatives

An alternative strategy to synthesize this compound is to start with an imidazole ring that is already brominated at the desired positions and then introduce the methyl group, or to perform a selective debromination of a polybrominated 1-methylimidazole.

Derivatization of 4,5-Dibromo-1H-imidazole

This approach involves the N-methylation of 4,5-dibromo-1H-imidazole. This method offers excellent regioselectivity for the bromine substitution pattern as the 4 and 5 positions are already blocked. The key step is the selective methylation at the N1 position. While specific details for the methylation of 4,5-dibromo-1H-imidazole are not extensively provided, general methods for N-alkylation of imidazoles are well-established and typically involve reacting the imidazole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Reductive Debromination Strategies for Polybrominated Imidazoles

This strategy is often employed when direct bromination leads to the formation of 2,4,5-tribromo-1-methyl-1H-imidazole. The goal is to selectively remove the bromine atom from the C2 position.

A documented method for this transformation is the reaction of 2,4,5-tribromo-1-methyl-1H-imidazole with sodium sulfite in a water/acetic acid mixture at elevated temperatures. This process, however, can lead to a mixture of di- and monobrominated imidazoles, requiring careful control of the reaction conditions and subsequent purification chemicalbook.com.

Another reported method involves the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride (TMAF) in aprotic polar solvents. Interestingly, this reaction primarily leads to reductive debromination rather than the expected fluorine substitution. The reaction in dimethyl sulfoxide (DMSO) at 100°C for 3 hours yielded a mixture of 2,4-dibromo-1-methylimidazole (43%) and the desired this compound (16%), along with unreacted starting material and a small amount of the fluorinated product scielo.brscielo.br. This indicates that while the C2-bromo group is more labile, the reaction is not completely selective.

| Reagent | Solvent | Conditions | Product Distribution | Reference |

|---|---|---|---|---|

| Sodium sulfite | Water/Acetic Acid | 130°C, 60 h | Mixture of tri-, di-, and monobromoimidazoles | chemicalbook.com |

| Tetramethylammonium fluoride (TMAF) | DMSO | 100°C, 3 h | 2,4-dibromo-1-methylimidazole (43%), 4,5-dibromo-1-methylimidazole (16%), 1-methyl-4,5-dibromo-2-fluoroimidazole (1%), Starting material (38%) | scielo.brscielo.br |

Selective Debromination of 2,4,5-Tribromo-1-methyl-1H-imidazole

The synthesis of this compound can be effectively achieved through the selective reductive debromination of 2,4,5-Tribromo-1-methyl-1H-imidazole. This precursor is readily prepared by the methylation of commercially available 2,4,5-tribromoimidazole or through the exhaustive bromination of N-methylimidazole chemicalbook.comscielo.brechemi.com. The key challenge lies in the regioselective removal of the bromine atom at the C2 position, which is more labile compared to those at the C4 and C5 positions.

One notable method involves the use of anhydrous tetramethylammonium fluoride (TMAF) in aprotic polar solvents scielo.brscielo.br. While initially investigated for fluorination reactions, TMAF was found to unexpectedly facilitate reductive debromination. When 2,4,5-Tribromo-1-methyl-1H-imidazole is treated with TMAF in dimethyl sulfoxide (DMSO) at 100°C, a mixture of debrominated products is formed. The reaction yields the desired this compound (16%) alongside the isomeric 2,4-dibromo-1-methylimidazole (43%) scielo.brscielo.br. The two isomers can be separated by high-performance liquid chromatography (HPLC) scielo.brscielo.br.

Another approach to reductive debromination utilizes sodium sulfite (Na₂SO₃). The reaction of 2,4,5-tribromo-1-methyl-1H-imidazole with sodium sulfite in a water/acetic acid solvent system at elevated temperatures (130°C in a sealed vessel) can also effect debromination, although control over selectivity to obtain the dibromo product can be challenging chemicalbook.com.

The table below summarizes the findings for the debromination reaction mediated by TMAF.

Table 1. Reductive Debromination of 2,4,5-Tribromo-1-methyl-1H-imidazole with TMAF

| Reagent | Solvent | Temperature | Time | Products | Yield (%) |

|---|---|---|---|---|---|

| TMAF (2 equiv.) | DMSO | 100°C | 3h | This compound | 16% scielo.brscielo.br |

| 2,4-Dibromo-1-methyl-1H-imidazole | 43% scielo.brscielo.br | ||||

| 1-Methyl-4,5-dibromo-2-fluoroimidazole | 1% scielo.br |

Mechanistic Aspects of Reductive Debromination

The mechanism of reductive debromination of polyhalogenated aromatic and heteroaromatic compounds is a subject of significant interest and is generally understood to proceed via an electron transfer process nih.govmdpi.com. In the case of the debromination of 2,4,5-Tribromo-1-methyl-1H-imidazole with tetramethylammonium fluoride (TMAF), the reaction is not a simple nucleophilic substitution but rather a base-mediated reduction scielo.brscielo.br.

Research indicates that TMAF behaves as a strong base under the applied reaction conditions scielo.brscielo.br. The dehalogenation process requires a proton source, which has been identified as the solvent itself. This was elegantly demonstrated through an experiment conducted in deuterated DMSO (d⁶-DMSO). The reaction yielded 2-deutero-4,5-dibromo-1-methylimidazole and 5-deutero-2,4-dibromo-1-methylimidazole, confirming that the solvent provides the hydrogen (or deuterium) atom that replaces the bromine scielo.brscielo.br. This evidence points to a mechanism where the base abstracts a bromine cation (or facilitates its departure), generating a transient carbanionic intermediate on the imidazole ring. This intermediate is then rapidly quenched by a proton (or deuteron) from the solvent molecule to yield the final debrominated product.

The preference for debromination at the C2 position over the C4 or C5 positions reflects the relative stability of the carbanionic intermediate formed upon bromine removal. Theoretical studies on similar systems suggest that the reaction likely occurs through an electron transfer mechanism, where the ease of debromination correlates with the electron affinity of the molecule and the energy of its lowest unoccupied molecular orbital (LUMO) mdpi.com.

One-Pot Multi-Component Reactions (MCRs) for Imidazole Synthesis with Potential for Halogenation

One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like substituted imidazoles from simple starting materials in a single step asianpubs.orgsharif.edu. The classical Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a foundational example of such a process growingscience.com. Modern variations of this reaction often utilize four components: a 1,2-dicarbonyl (e.g., benzil), an aldehyde, a primary amine, and an ammonium salt (like ammonium acetate) to generate highly substituted imidazoles sharif.eduacs.org.

While these methods are typically used to synthesize non-halogenated imidazoles, they offer a strategic platform for accessing halogenated derivatives such as this compound. This can be envisioned through two main pathways:

Use of Halogenated Precursors: Incorporating halogenated starting materials into the MCR. For instance, a dibrominated 1,2-dicarbonyl compound could potentially be used to construct the 4,5-dibromoimidazole core directly.

Tandem MCR-Halogenation: Performing the MCR to construct the 1-methylimidazole core and then introducing a halogenating agent into the same reaction vessel to achieve a one-pot synthesis-halogenation sequence.

A related strategy that highlights the potential for integrating halogenation into one-pot processes is the synthesis of imidazoles from ethylarenes in water nih.govresearchgate.net. This reaction proceeds through the in situ formation of an α-bromoketone using N-Bromosuccinimide (NBS) as both a bromine source and an oxidant, which is then trapped by nucleophiles to form the heterocyclic ring nih.govresearchgate.net. This demonstrates the feasibility of combining bromination and cyclization within a single, streamlined operation.

Catalytic Approaches in Imidazole Synthesis Relevant to this compound

Various catalysts have been employed for MCRs that produce the imidazole ring:

Brønsted Acidic Ionic Liquids: Sulfonic acid-functionalized pyridinium chloride ([Pyridine-SO₃H]Cl) has been shown to be an efficient, green, and reusable catalyst for the one-pot, four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions sharif.edu.

Nanocomposites: A Graphene Oxide-Titanium Dioxide (GO-TiO₂) nanocomposite has been reported as an effective catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high efficiency and reusability researchgate.net.

Graphene Oxide: Base-washed graphene oxide has been utilized as a catalyst for the cyclization of 2-aminopyridines with 2-bromoacetophenones to prepare imidazo[1,2–a]pyridines in water, showcasing its utility in C-N bond formation for imidazole synthesis researchgate.net.

Green Chemistry Approaches in the Synthesis of Halogenated Imidazoles

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for the synthesis of imidazoles and their halogenated derivatives tandfonline.com. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Water has been successfully employed as a solvent for the one-pot synthesis of imidazoles, offering an eco-friendly alternative to volatile organic compounds nih.govresearchgate.net.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. The one-pot synthesis of imidazole derivatives by heating a mixture of reactants in the absence of a solvent has been reported to be a convenient and environmentally friendly procedure asianpubs.org. Catalytic MCRs using ionic liquids can also be performed solvent-free sharif.edu.

Microwave-Assisted Synthesis (MWAS): Microwave irradiation is a non-conventional energy source that can dramatically reduce reaction times, increase yields, and enhance molar efficiency, often with minimal solvent use tandfonline.comopenaccessjournals.com.

Sustainable Halogenation Protocols: Green methods for the halogenation step itself are crucial. An efficient and sustainable protocol for the oxidative halogenation of various heterocyclic compounds has been developed using readily available sodium halides (NaX) as the halogen source and Oxone as a powerful, safer oxidant researchgate.net. This approach avoids the use of elemental bromine and is environmentally benign researchgate.net.

By combining green methods for the imidazole ring formation (e.g., a water-based or solvent-free MCR) with a sustainable halogenation protocol (e.g., NaX/Oxone), the synthesis of this compound can be aligned with modern standards of environmental responsibility.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The utility of 4,5-Dibromo-1-methyl-1H-imidazole as a foundational unit for more elaborate chemical structures stems from the reactivity of its carbon-bromine bonds. These sites are amenable to various cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, which are powerful methods for forming new carbon-carbon bonds. This functionality allows for the stepwise and controlled addition of different molecular fragments, making it a valuable precursor for diverse and complex heterocyclic systems.

Synthesis of Fused Imidazole (B134444) Systems

While the dibrominated structure of this compound theoretically permits its use in sequential reactions to form fused ring systems, specific examples of its application in the synthesis of fused imidazole architectures are not extensively detailed in the surveyed scientific literature. The general strategy for such syntheses would involve sequential or one-pot coupling reactions where the bromine atoms act as handles to build adjacent rings, leading to bicyclic or polycyclic aromatic systems containing the imidazole core.

Incorporation into Macrocyclic Structures

The incorporation of this compound into macrocycles represents a sophisticated synthetic application. Its two reactive bromine atoms provide anchor points for the attachment of long-chain linkers, which can then be cyclized to form large ring structures. These macrocycles can be designed to have specific host-guest binding properties or to act as ligands for metal catalysts. However, specific, documented examples of this compound being used to construct macrocyclic structures are not prominent in available research.

Precursor for Biologically Active Molecules

The imidazole nucleus is a common feature in many biologically active compounds, including numerous pharmaceuticals. Halogenated imidazoles, such as this compound, serve as key intermediates, allowing for the introduction of various functional groups to modulate the biological activity of the final molecule.

Pharmaceutical Lead Compound Development

The development of novel pharmaceutical agents often relies on the synthesis of molecular libraries to screen for biological activity. Although related structures like 4-bromo-1,2-dimethyl-1H-imidazole are recognized as important building blocks for active pharmaceutical ingredients (APIs), including inhibitors for enzymes like casein kinase, specific instances of this compound being used as a direct precursor in the development of pharmaceutical lead compounds are not widely reported. thieme-connect.debohrium.com Its potential lies in its ability to undergo regioselective functionalization, enabling the synthesis of diverse derivatives for high-throughput screening.

Agrochemical Development (Pesticides, Herbicides)

The imidazole ring is also found in a variety of agrochemicals. The synthetic versatility of halogenated imidazoles makes them attractive starting materials for creating new pesticides and herbicides. By modifying the substituents on the imidazole core, chemists can fine-tune the compound's efficacy and selectivity. Despite this potential, there is a lack of specific research findings detailing the use of this compound in the development of agrochemicals.

Applications in Materials Science

Imidazole-containing polymers and materials have garnered significant interest due to their unique properties, including conductivity, thermal stability, and ability to coordinate with metals. researchgate.net Imidazole derivatives can be polymerized or grafted onto surfaces to create functional materials. The bromine atoms on this compound could potentially serve as sites for polymerization reactions, such as in the formation of conjugated polymers for electronic applications. These polymers could exhibit interesting optical or electronic properties. Furthermore, imidazole-based materials are explored for use as polyelectrolytes and antimicrobial surfaces. researchgate.net However, specific applications of this compound as a monomer or precursor in materials science are not well-documented in the available literature.

Development of Functional Polymers and Coatings

The incorporation of the this compound moiety into polymer chains offers a strategic approach to designing materials with tailored properties. The presence of the dibrominated imidazole ring can impart desirable characteristics such as thermal stability, altered electronic properties, and specific intermolecular interactions.

While direct research on polymers exclusively derived from this compound is not extensively documented in publicly available literature, the synthesis of copolymers containing related 1-methyl-2-phenyl-imidazole units has been reported. These studies demonstrate that the inclusion of such imidazole moieties can influence the optical and electrochemical properties of the resulting polymers. For instance, the presence of a permanent dipole moment associated with the imidazole ring can affect the optical band gap, ionization potential, and exciton binding energy of the polymer, which are critical parameters for applications in organic photovoltaics and electronics. mdpi.com

The bromine atoms on the this compound ring serve as reactive handles for various cross-coupling reactions, enabling its integration into a wide array of polymer backbones. This functionalization potential allows for the creation of specialized polymeric coatings with enhanced adhesion, durability, and potentially, bioactive properties.

Exploration in Flame Retardant Materials

Brominated compounds have long been utilized as effective flame retardants. justia.com The mechanism of their action typically involves the release of hydrogen bromide upon thermal decomposition, which can interfere with the radical chain reactions of combustion in the gas phase. The presence of two bromine atoms in this compound suggests its potential as a flame retardant additive or as a reactive monomer for synthesizing inherently flame-retardant polymers.

Although specific studies detailing the flame retardant efficacy of this compound are limited, the general principles of brominated flame retardants support this application. The incorporation of this compound into materials could enhance their fire safety profile. Patents related to flame retardant compositions often include a wide range of organic and inorganic bromine-containing substances, highlighting the ongoing search for novel and effective flame retardant solutions. justia.comgoogleapis.comgoogle.com

Conductive Materials and Self-Assembling Structures

The field of conductive polymers is vast and has significant implications for electronics, sensors, and energy storage. The imidazole ring, being an electron-rich aromatic system, can contribute to the electronic conductivity of a polymer chain. While research specifically on conductive polymers derived from this compound is not prominent, the broader class of imidazole-containing polymers has been investigated for such properties. The ability to functionalize the bromine positions allows for the tuning of the electronic and morphological characteristics of the resulting materials.

Furthermore, the presence of halogen atoms can induce specific intermolecular interactions, such as halogen bonding, which can drive the self-assembly of molecules into ordered supramolecular structures. The self-assembly of halogenated organic molecules on surfaces has been shown to be influenced by these interactions, leading to the formation of well-defined nanostructures. arxiv.org This suggests a potential for this compound and its derivatives to be used as building blocks for the bottom-up fabrication of functional nanomaterials.

Role in Catalysis

The application of imidazole derivatives in catalysis is a well-established and continuously evolving field. The nitrogen atoms in the imidazole ring can act as ligands for transition metals or as active sites in organocatalysis.

Ligand in Transition Metal Catalysis

Imidazole and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. researchgate.netmdpi.comresearchgate.net The nitrogen atoms of the imidazole ring can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic performance.

While specific research detailing the use of this compound as a ligand in transition metal catalysis is not widely reported, the fundamental principles of coordination chemistry suggest its potential in this area. The electronic effects of the bromine substituents could modulate the donor properties of the imidazole ligand, potentially leading to novel catalytic activities. The development of new ligands is a key driver in advancing transition metal catalysis, and halogenated imidazoles represent an underexplored class of potential ligands. mdpi.com

Organocatalytic Applications

In the realm of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, imidazole derivatives have found utility. While there is no direct evidence of this compound being used as an organocatalyst in the reviewed literature, the structural motifs present in the molecule are relevant to known organocatalytic systems. For instance, a chiral imidazole nucleophilic catalyst has been synthesized from a related 5-bromo-1-alkylimidazole for the kinetic resolution of secondary alcohols. nih.gov This highlights the potential for developing new organocatalysts based on the this compound scaffold.

Biomedical and Biological Research Aspects

Antimicrobial Activity

Comprehensive studies detailing the antimicrobial profile of 4,5-Dibromo-1-methyl-1H-imidazole are not readily found in the accessible scientific literature. The imidazole (B134444) ring is a core structure in many antimicrobial agents, and halogenated derivatives have been a significant area of interest in the development of new therapeutic agents. However, specific data on the antibacterial and antifungal efficacy of this compound, as well as its mechanism of action, remains to be thoroughly investigated and published.

There is a lack of specific data on the antibacterial efficacy of this compound against pathogenic bacterial strains. Research on other brominated imidazole compounds has shown that the presence and position of bromine atoms on the imidazole ring can significantly influence antibacterial activity. However, without direct experimental evidence, the specific activity of this compound cannot be definitively stated.

Similarly, there is no specific information available regarding the antifungal properties of this compound. The imidazole class is well-known for its antifungal applications, with many marketed antifungal drugs containing this moiety. The potential of this specific dibrominated methyl-imidazole derivative as an antifungal agent has not been reported in peer-reviewed literature.

The mechanisms of antimicrobial action for this compound have not been elucidated due to the absence of specific studies on its antimicrobial activity. Generally, imidazole-based antimicrobials can act through various mechanisms, including the inhibition of ergosterol synthesis in fungi or interference with bacterial metabolic pathways. The precise mechanism for this compound would need to be determined through dedicated research.

Anticancer Activity

The potential anticancer activity of this compound has not been a specific focus of published cancer research. While numerous imidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, studies singling out this compound are not currently available.

There are no available in vitro studies that report the effects of this compound on cancer cell lines. Consequently, data such as IC50 values, which would quantify its cytotoxic or antiproliferative potential, have not been documented for this specific compound.

Due to the lack of in vitro studies, the ability of this compound to induce apoptosis or the cellular mechanisms through which it might exert any anticancer effects are unknown. Research into related brominated imidazole compounds has sometimes shown pro-apoptotic activity, but these findings cannot be directly attributed to this compound without specific investigation.

Enzyme Inhibition Studies

While direct studies thoroughly evaluating this compound as an enzyme inhibitor are not extensively documented in publicly available research, its chemical structure serves as a key building block in the synthesis of more complex molecules with significant biological activity. The imidazole scaffold is a well-recognized pharmacophore, and the presence of bromine atoms can enhance the biological potential of its derivatives.

The relevance of this compound to metabolic pathways is highlighted by its use as a precursor in the development of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. A patent for bi-aryl dihydroorotate dehydrogenase inhibitors describes the use of this compound in the synthesis of these potent enzyme inhibitors. google.com By serving as a starting material for DHODH inhibitors, it plays an indirect role in the modulation of this key metabolic pathway.

The application of this compound in the synthesis of DHODH inhibitors underscores its utility in the development of therapeutic strategies for diseases characterized by rapid cell proliferation. google.com DHODH inhibitors are investigated for the treatment of various conditions, including cancer and immunological disorders such as rheumatoid arthritis and multiple sclerosis. google.com The chemical reactivity of the dibrominated imidazole core allows for its transformation into more complex molecules designed to fit into the active site of enzymes like DHODH, thereby blocking their function and exerting a therapeutic effect. google.com

| Therapeutic Target | Associated Disease(s) | Role of this compound |

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Disorders | Precursor in the synthesis of DHODH inhibitors google.com |

Interactions with Biomolecules and Biological Systems

The chemical properties of this compound suggest the potential for various interactions with biomolecules. The imidazole ring itself is a versatile structure in biological systems, capable of participating in different types of non-covalent and covalent interactions.

The imidazole ring contains two nitrogen atoms with different electronic properties. One nitrogen atom is analogous to that in pyridine and has a lone pair of electrons in an sp² hybrid orbital, making it a Lewis base that can accept a proton or coordinate to metal ions. nih.govresearchgate.net The other nitrogen is similar to that in pyrrole, and its lone pair is part of the aromatic π-system. This amphoteric nature allows the imidazole moiety to act as both a hydrogen bond donor and acceptor, which is a fundamental aspect of its role in biological systems, such as in the amino acid histidine. nih.govresearchgate.net These properties are crucial for the specific recognition and binding events at the active sites of enzymes and receptors.

The bromine atoms at the 4 and 5 positions of the imidazole ring are significant in determining the molecule's reactivity. These halogen substituents are electron-withdrawing, which enhances the electrophilicity of the imidazole ring. This increased electrophilicity makes the carbon atoms to which they are attached susceptible to nucleophilic attack from amino acid residues on proteins, such as cysteine, histidine, or lysine. nih.gov Halogenated organic compounds, including those with bromine, can undergo nucleophilic substitution reactions where a nucleophilic group from a protein displaces the bromide ion, leading to the formation of a stable covalent bond. nih.govresearchgate.netsemanticscholar.org This type of covalent modification can irreversibly inhibit enzyme function or disrupt protein-protein interactions.

Potential Nucleophilic Amino Acid Residues for Covalent Bonding:

Cysteine (via the thiol group)

Histidine (via the imidazole ring)

Lysine (via the primary amine group)

Photodynamic Therapy (PDT) Applications

Currently, there is a lack of specific research in the public domain that investigates or establishes the use of this compound as a photosensitizer in photodynamic therapy (PDT). The core principles of PDT involve a photosensitizing agent that, upon activation by light of a specific wavelength, generates reactive oxygen species to induce cell death. While N-heterocyclic compounds are explored as photosensitizers, the specific photophysical properties of this compound, such as its ability to absorb light in the therapeutic window and efficiently generate singlet oxygen, have not been characterized in the context of PDT.

Singlet Oxygen Generation Potential

The potential of this compound to contribute to singlet oxygen generation has been investigated, primarily through its incorporation into more complex molecular structures designed for photodynamic applications. Research has focused on derivatives where this imidazole is a key component, demonstrating that the presence of bromine atoms significantly enhances the efficiency of singlet oxygen production. tubitak.gov.trnih.govresearchgate.net

In one study, a novel boron 2-(2'-pyridyl) imidazole (BOPIM) derivative was synthesized where the imidazole side of the core structure was brominated to create a 2-(4,5-dibromo-1H-imidazol-2-yl) moiety. tubitak.gov.trnih.gov The rationale behind this chemical modification was to leverage the "heavy atom effect," where the presence of heavy atoms like bromine facilitates intersystem crossing from the excited singlet state to the triplet state. tubitak.gov.trnih.govresearchgate.net This triplet state is longer-lived and can efficiently transfer its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen. nih.govmdpi.com

Development of Photosensitizers

The compound this compound serves as a valuable building block in the development of novel photosensitizers for applications such as antimicrobial photodynamic therapy. tubitak.gov.trnih.govresearchgate.net Photosensitizers are non-toxic dyes that, when activated by light of a specific wavelength, can generate reactive oxygen species, including singlet oxygen, to induce cell death in target tissues or microorganisms. nih.govnih.govmdpi.comresearchgate.net

The development of photosensitizers often involves the strategic incorporation of halogen atoms to improve their photophysical properties. nih.gov In the case of the synthesized boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex, the inclusion of the dibrominated imidazole was a deliberate design choice to enhance its efficacy as a photosensitizer. tubitak.gov.trnih.govresearchgate.net

The resulting complex exhibited photophysical properties that are desirable for a photosensitizer. tubitak.gov.trnih.govresearchgate.net For instance, it displayed a notable Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. tubitak.gov.trnih.govresearchgate.net A large Stokes shift is advantageous as it minimizes self-quenching and improves the efficiency of light emission or energy transfer. The photophysical characteristics of this novel photosensitizer are summarized in the table below.

| Solvent | Maximum Absorbance (nm) | Maximum Emission (nm) | Stokes Shift (nm) |

|---|---|---|---|

| CH2Cl2 | 406 | - | - |

| THF | 406 | - | - |

| CH3CN | - | 497 | 104 |

The successful synthesis and demonstrated singlet oxygen generation of this complex underscore the utility of 4,5-dibromo-1H-imidazole derivatives in the design of new and effective photosensitizers for biomedical applications. tubitak.gov.trnih.govresearchgate.net

Structural and Spectroscopic Characterization in Research

X-ray Crystallography and Crystal Structures

X-ray crystallography provides a definitive method for determining the precise arrangement of atoms within a crystalline solid. For imidazole (B134444) derivatives, this technique offers a window into the solid-state interactions that govern their physical properties.

In the crystalline state, molecules of substituted imidazoles are often linked by a network of non-covalent interactions. While direct crystallographic data for 4,5-Dibromo-1-methyl-1H-imidazole is not extensively detailed in the provided results, the behavior of related imidazole compounds offers valuable insights. For instance, in the crystal structure of 1H-imidazole-1-methanol, molecules are connected via O—H⋯N hydrogen bonding in a head-to-tail fashion, forming independent three-membered macrocycles. nih.gov This highlights the propensity of the imidazole ring's nitrogen atoms to act as hydrogen bond acceptors.

Furthermore, the presence of bromine atoms in this compound introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction is directionally specific and can significantly influence crystal packing. nih.gov In the crystal structure of 1-(2-bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, molecules aggregate into dimeric subunits through C-Br...π interactions, which are then interlinked by C-H...O hydrogen bonds. nih.gov The ability of the halogen to act as both a halogen bond donor and a hydrogen bond acceptor adds a layer of complexity and tunability to the intermolecular forces. nih.gov Studies on other halogenated imidazoles have shown that N-halogen derivatives can be intermediates in C-halogenation processes, involving the migration of halogen atoms. csic.es In the solid state, interactions such as N—H···N hydrogen bonds are observed in compounds like 4,5-dinitro-1H-imidazole, leading to the formation of layered structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of an imidazole derivative provides information about the chemical environment of its protons. For a compound like this compound, one would expect to see signals corresponding to the methyl protons and the proton on the imidazole ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the ring. niscpr.res.in

In related imidazole systems, the proton at the C-2 position of the imidazole ring typically appears at a distinct chemical shift. For instance, in unsubstituted imidazole, the H-2 proton signal is observed around 7.73 ppm in deuterated chloroform, while the H-4 and H-5 protons are equivalent and appear at 7.15 ppm. researchgate.net The N-H proton gives a broad signal at higher chemical shifts, around 11.62 ppm. researchgate.net For 1-substituted imidazoles, the H-2 signal is shifted downfield. niscpr.res.in The methyl group protons in 1-methylimidazole (B24206) appear as a singlet. chemicalbook.com In the case of 4,5-diphenyl-1H-imidazoles, the disappearance of the thiol proton signal and the appearance of new signals for the SCH₂ group confirmed the successful synthesis of derivatives. scirp.org

Table 1: Representative ¹H NMR Data for Imidazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| Imidazole | CDCl₃ | H-2 | 7.73 |

| H-4, H-5 | 7.15 | ||

| N-H | 11.62 | ||

| 1-Methylimidazole | - | - | Data not specified |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | acetone + DMSO-d₆ | - | Multiple signals |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the carbon atoms of the imidazole ring and the methyl group. The positions of these signals are sensitive to the electronic effects of the substituents. The carbons bearing the bromine atoms (C-4 and C-5) would be significantly influenced.

In general, for imidazole derivatives, the C-2, C-4, and C-5 carbons of the imidazole ring resonate at characteristic chemical shifts. For example, in certain imidazole complexes, these carbons resonate at approximately 138, 127, and 122 ppm, respectively. niscpr.res.in Upon coordination to a metal center, the equivalence of C-4 and C-5 can be lost, leading to separate signals. niscpr.res.in For 4-Bromo-1H-imidazole in DMSO-d6, ¹³C NMR data is available, which can serve as a reference point. spectrabase.com

Table 2: Representative ¹³C NMR Data for Imidazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| Imidazole Complex | DMF | C-2 | ~138 |

| C-4 | ~127 | ||

| C-5 | ~122 | ||

| 4-Bromo-1H-imidazole | DMSO-d₆ | - | Data available |

While direct evidence for the use of other NMR techniques on this compound is limited in the provided results, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are crucial for determining spatial relationships between atoms. NOESY experiments can help in assigning signals in complex spectra by identifying protons that are close to each other in space. researchgate.net For instance, in the study of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts, 2D NMR techniques including COSY, HMQC, HMBC, and NOESY were used for complete signal assignment. researchgate.net Although not directly applicable to the title compound, ¹⁹F NMR would be an essential tool for characterizing fluorinated derivatives, providing information on the electronic environment of the fluorine atoms. csic.es

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular weight of 239.90 g/mol . sigmaaldrich.com In mass spectrometry analysis, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1003-50-5 |

| Molecular Formula | C₄H₄Br₂N₂ |

| Molecular Weight | 239.90 g/mol |

| Appearance | Solid |

| Melting Point | 78-82 °C |

| InChI | 1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 |

| InChIKey | JGFCQTKCCPQLKP-UHFFFAOYSA-N |

| SMILES | Cn1cnc(Br)c1Br |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule.

While a specific IR spectrum for this compound is not provided in the search results, the IR spectrum of the parent compound, 1-methyl-1H-imidazole, is available and shows characteristic absorption bands. nist.gov For this compound, the IR spectrum would be expected to exhibit vibrations associated with the imidazole ring, the C-Br bonds, and the methyl group. The C-N and C=N stretching vibrations within the imidazole ring are typically observed in the fingerprint region of the IR spectrum. mdpi.com The presence of the heavy bromine atoms would influence the vibrational frequencies, likely shifting some of the ring modes to lower wavenumbers compared to the unsubstituted imidazole.

Raman spectroscopy, which is complementary to IR spectroscopy, could also provide valuable information about the vibrational modes of the molecule, particularly for symmetric vibrations that may be weak in the IR spectrum.

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Visible absorption spectrum of a compound reveals the wavelengths of light it absorbs, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital.

Although a specific UV-Visible spectrum for this compound is not available, studies on similar imidazole derivatives provide insights into their expected spectroscopic behavior. For instance, some imidazole derivatives exhibit absorption peaks in the UV region. mdpi.comnih.govresearchgate.net The electronic absorption of this compound would be influenced by the π-electron system of the imidazole ring and the electronic effects of the bromine and methyl substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many imidazole derivatives are known to be fluorescent. nih.govbohrium.com The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Studies

To gain deeper insights into the reaction mechanisms and dynamics involving this compound, advanced spectroscopic techniques can be employed.

Time-resolved spectroscopy allows for the study of transient species and fast chemical processes. nih.govbohrium.com By using short pulses of light, it is possible to monitor the formation and decay of excited states and reaction intermediates on timescales ranging from femtoseconds to seconds. This technique could be applied to investigate photochemical reactions or other fast reactions involving this compound, providing information on reaction kinetics and the lifetimes of transient species. rsc.org

In situ spectroscopic monitoring enables the real-time observation of a chemical reaction as it occurs. rsc.org Techniques such as in situ IR, Raman, or UV-Visible spectroscopy can be used to track the changes in the concentrations of reactants, intermediates, and products throughout the course of a reaction. rsc.orgbirmingham.ac.uk This approach provides valuable mechanistic information, helping to identify reaction pathways and optimize reaction conditions. birmingham.ac.uk For example, in situ spectroscopy could be used to study the synthesis of this compound or its subsequent reactions, providing a more complete understanding of the underlying chemical transformations.

Q & A

Q. Table 1: Synthesis and Crystallographic Data

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | 1-methyl-1H-imidazole, Br₂ in acetone | |

| Reaction temperature | 303 K | |

| Space group | Monoclinic, P2₁/c | |

| Hydrogen bonding | N–H···Br (2.48 Å) |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the methyl group at N1 appears as a singlet (δ ~3.5 ppm), while imidazole protons resonate between δ 7.5–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., [M+H]+ for C₄H₅N₂Br₂).

- X-ray diffraction (XRD) : Resolves halogen positioning and crystallographic packing .

Advanced: How can this compound be functionalized for complex molecule synthesis?

Answer:

The bromine substituents enable diverse cross-coupling reactions. A notable example is ligand-free Pd/Ag-mediated dehydrogenative alkynylation , which selectively introduces alkynyl groups at the C2 position without affecting the C4/C5 bromine atoms. For instance:

- Reaction with terminal alkynes (e.g., phenylacetylene) under aerobic conditions yields 2-alkynyl-4,5-dibromoimidazoles in 68–75% isolated yield .

Q. Table 2: Functionalization Reactions

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Dehydrogenative alkynylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C, 24h | 68–75% | |

| Nucleophilic substitution | K₂CO₃, DMF, aryl boronic acids | Pending | – |

Advanced: What challenges arise in the crystallographic refinement of this compound derivatives?

Answer:

Challenges include:

- Weak intermolecular interactions : C–H···Br bonds (3.2–3.5 Å) complicate electron density modeling.

- Disorder in methyl groups : Dynamic disorder requires TLS (translation-libration-screw) refinement in SHELXL .

- Hydrogen placement : Riding models (C–H = 0.96 Å, N–H = 0.88 Å) are used, but anisotropic displacement parameters (Uiso) require validation .

Advanced: How can structure-activity relationships (SAR) be analyzed for pharmacological potential?

Answer:

SAR strategies include:

Halogen substitution : Compare bioactivity of dibromo derivatives with chloro/fluoro analogs (e.g., antibacterial assays using MIC values) .

Molecular docking : Screen against targets like β-lactamase or inflammatory enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

Example workflow:

- Synthesize analogs via methods in .

- Test in vitro against bacterial strains (e.g., S. aureus).

- Perform docking to identify binding interactions (e.g., halogen-π contacts with active sites) .

Advanced: How can contradictions in reactivity data (e.g., bromine vs. iodine substitution) be resolved methodologically?

Answer:

Contradictions often stem from solvent polarity, temperature, or competing pathways. For example:

- Bromine vs. iodine selectivity : Higher electronegativity of Br favors electrophilic substitution at C4/C5, while iodine may require radical initiators.

- Reproducibility : Ensure strict control of anhydrous conditions (e.g., acetone vs. THF) and stoichiometry .

Validation steps:

- Repeat reactions under inert atmosphere (N₂/Ar).

- Use in situ monitoring (e.g., TLC or Raman spectroscopy) to track intermediates.

Advanced: What computational methods support mechanistic studies of this compound reactivity?

Answer:

- DFT calculations : Gaussian or ORCA software to model transition states (e.g., bromination pathways).

- Hirshfeld surface analysis : Visualize intermolecular interactions in CrystalExplorer .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.